1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

Catalog No.
S784470
CAS No.
181934-30-5
M.F
C18H25IO2Si
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1...

CAS Number

181934-30-5

Product Name

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

IUPAC Name

1-[2-tri(propan-2-yl)silylethynyl]-1λ3,2-benziodoxol-3-one

Molecular Formula

C18H25IO2Si

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C18H25IO2Si/c1-13(2)22(14(3)4,15(5)6)12-11-19-17-10-8-7-9-16(17)18(20)21-19/h7-10,13-15H,1-6H3

InChI Key

NTHGHMCOPNSZIR-UHFFFAOYSA-N

SMILES

CC(C)[Si](C#CI1C2=CC=CC=C2C(=O)O1)(C(C)C)C(C)C

Canonical SMILES

CC(C)[Si](C#CI1C2=CC=CC=C2C(=O)O1)(C(C)C)C(C)C

The exact mass of the compound 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

TIPS-EBX (1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one) is a cyclic hypervalent iodine(III) reagent widely procured for electrophilic and radical alkynylation [1]. Unlike traditional terminal alkynes that require harsh basic conditions or heavy transition-metal catalysts, TIPS-EBX acts as a highly reactive alkyne transfer agent under mild, metal-free, or biocompatible conditions [2]. The bulky triisopropylsilyl (TIPS) group shields the alkyne from unwanted side reactions, while the cyclic benziodoxolone core provides thermal stability compared to acyclic iodonium salts[1]. This makes TIPS-EBX a critical precursor for late-stage functionalization, peptide bioconjugation, and the synthesis of complex heterocycles [2].

Substituting TIPS-EBX with acyclic alkynyliodonium salts or the less sterically hindered TMS-EBX introduces severe processability and yield constraints [1]. Acyclic alkynyliodonium salts are thermally unstable, often decomposing under standard reaction conditions or requiring strict low-temperature handling to prevent explosive degradation[2]. While TMS-EBX shares the cyclic benziodoxolone core, its smaller trimethylsilyl group is highly susceptible to premature desilylation, frequently leading to undesired silyl transfer side reactions rather than the target alkynylation[2]. Consequently, for workflows requiring high chemoselectivity—such as the direct C-H alkynylation of indoles or the bioconjugation of cysteine residues—TIPS-EBX is strictly required to prevent reagent degradation and ensure reproducible yields [1].

Thermal Stability and Handling Safety vs. Acyclic Iodonium Salts

The cyclic benziodoxolone core of TIPS-EBX provides a distinct safety and storage advantage over traditional acyclic alkynyliodonium salts. Differential Scanning Calorimetry (DSC) analysis demonstrates that highly pure TIPS-EBX exhibits an exothermic decomposition onset of approximately 135–144 °C, and tests negative for shock and friction sensitivity[1]. In contrast, many acyclic alkynyl(aryl)iodonium salts begin decomposing at significantly lower temperatures and are prone to violent degradation [1]. This expanded thermal window allows TIPS-EBX to be handled as a bench-stable solid at room temperature, drastically reducing cold-chain logistics and specialized handling requirements during scale-up.

Evidence DimensionExothermic decomposition onset (DSC)
Target Compound Data135–144 °C (TIPS-EBX)
Comparator Or Baseline<100 °C (Typical acyclic alkynyliodonium salts)
Quantified DifferenceSignificantly higher thermal stability threshold with no shock sensitivity
ConditionsSealed-cell Differential Scanning Calorimetry (DSC) and standard impact/friction testing

Procurement teams can source and store TIPS-EBX without the strict cold-chain and explosive-hazard protocols required for acyclic hypervalent iodine reagents.

Alkynylation Yield and Chemoselectivity vs. TMS-EBX and Acyclic Salts

In the direct C-H alkynylation of heterocycles, the structural differences between TIPS-EBX, TMS-EBX, and acyclic salts dictate reaction success. In benchmark oxyalkynylation studies, acyclic alkynyliodonium salts completely decomposed under the reaction conditions, yielding only 6% of the desired product alongside dimerized byproducts [1]. When substituting with TMS-EBX, the reaction predominantly suffered from competitive silyl transfer rather than alkyne transfer [1]. TIPS-EBX successfully suppressed this side reaction due to the steric bulk of the TIPS group, providing stable alkyne transfer and enabling the isolation of the target oxyalkynylated product at a 26% initial benchmark yield, which optimized further [1].

Evidence DimensionReaction pathway and product yield
Target Compound Data26% initial benchmark yield without silyl transfer
Comparator Or BaselineTMS-EBX (predominant silyl transfer) / Acyclic salt (6% yield, decomposes)
Quantified Difference20% absolute yield increase over acyclic salts; suppression of desilylation compared to TMS-EBX
ConditionsDirect alkynylation of heterocycles under standard catalytic conditions

Selecting TIPS-EBX prevents catastrophic yield losses caused by the premature desilylation of TMS-EBX or the thermal degradation of acyclic salts.

Metal-Free Thiol Alkynylation and Bioconjugation Efficiency

TIPS-EBX is uniquely suited for the rapid, metal-free alkynylation of thiols, a critical transformation for peptide bioconjugation and materials science. While traditional cross-coupling requires toxic transition metals that complicate biological or pharmaceutical downstream processing, TIPS-EBX reacts with aliphatic and aromatic thiols at room temperature to form thioalkynes in high yields (up to 99%)[1]. The reaction is highly chemoselective, tolerating sensitive functional groups such as amines, azides, and alcohols without cross-reactivity [1]. Acyclic alkynyliodonium salts cannot be used for this transformation, as they preferentially induce the oxidative dimerization of thiols into disulfides [1].

Evidence DimensionThiol alkynylation pathway
Target Compound DataHigh-yield formation of thioalkynes (up to 99%)
Comparator Or BaselineAcyclic alkynyliodonium salts (0% thioalkyne, 100% disulfide formation)
Quantified DifferenceComplete shift in chemoselectivity from oxidation to alkynylation
ConditionsRoom temperature reaction with aliphatic/aromatic thiols or cysteine residues

TIPS-EBX enables orthogonal, metal-free bioconjugation workflows that are impossible to execute with traditional acyclic hypervalent iodine reagents.

Late-Stage Metal-Free Alkynylation of Pharmaceuticals

TIPS-EBX is the right choice for the direct, metal-free C-H alkynylation of complex heterocycles (e.g., indoles, pyrroles) where traditional transition-metal catalysis would cause degradation or unacceptable heavy-metal contamination[1].

Chemoselective Peptide and Protein Bioconjugation

TIPS-EBX is highly effective for the chemoselective alkynylation of cysteine residues in aqueous media, providing a stable thioalkyne handle for subsequent click-chemistry (SPAAC/CuAAC) labeling without oxidizing the peptide into disulfides [2].

Radical Trapping in Photoredox Catalysis Workflows

TIPS-EBX serves as a robust radical trap in decarboxylative alkynylation of carboxylic acids under visible-light photoredox conditions, where the high stability of the benziodoxolone core prevents premature reagent degradation [1].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one

Dates

Last modified: 08-15-2023

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